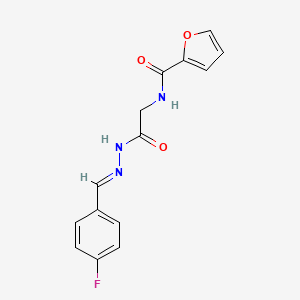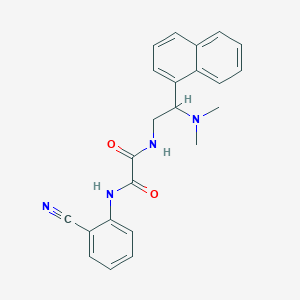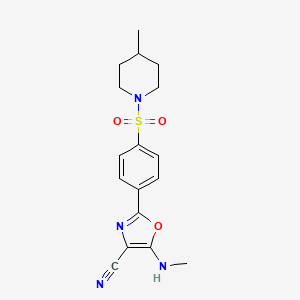
5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide” is a chemical compound . It belongs to the class of organic compounds known as alpha amino acids and derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was synthesized by means of TiCl4-mediated one-pot condensation of pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid with a good 75% yield followed by a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational methods such as Density Functional Theory (DFT) calculations . The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive .Chemical Reactions Analysis
The reactivity parameters such as electron affinity, ionization energy, chemical softness and hardness, electrophilicity and chemical potential can be calculated for this compound .Scientific Research Applications
Potential Anti-Tumor Applications
- A study on 5-Fluorouracil-nicotinamide co-crystals highlights the potential anti-tumor effects of related compounds. These co-crystals exhibit improved solubility, oil–water partition coefficient, and anti-tumor efficacy in vivo and in vitro compared to 5-Fluorouracil alone, indicating the potential of such compounds as anti-tumor drugs (Zhang et al., 2020).
Enzymatic Activity and Inhibition
- Research on nicotinamide methyltransferase from porcine liver reveals its ability to act on nicotinamide and structural analogs, suggesting a role in detoxifying various compounds. This highlights the broader biochemical significance of nicotinamide derivatives in metabolic processes (Alston & Abeles, 1988).
- Another study on Mycobacterium tuberculosis 's nicotinamidase/pyrazinamidase enzyme shows its importance in hydrolyzing nicotinamide into nicotinic acid, underlining the compound's potential role in bacterial metabolism and drug resistance mechanisms (Seiner, Hegde, & Blanchard, 2010).
Therapeutic Potential in Gastrointestinal Protection
- The derivative 1-Methylnicotinamide has been found to exhibit significant gastroprotective effects against acute gastric lesions, showcasing the therapeutic potential of nicotinamide derivatives in enhancing mucosal defense and mitigating gastric damage (Brzozowski et al., 2008).
Enhancing Chemotherapeutic Efficacy
- Research indicates that Nicotinamide N-methyltransferase can influence the sensitivity of colorectal cancer cells to 5-fluorouracil, suggesting a link between nicotinamide metabolism and cancer therapy resistance. This opens avenues for targeting metabolic pathways to improve treatment outcomes (Xie et al., 2016).
Agricultural and Pest Control Applications
- A study on the synthesis of nicotinic acid derivatives for insecticidal activity suggests the potential use of such compounds in developing new pesticides, highlighting the versatility of nicotinamide derivatives beyond medical applications (Deshmukh, Patil, & Shripanavar, 2012).
properties
IUPAC Name |
5-fluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4OS/c16-11-6-10(7-17-8-11)15(21)20-9-12-14(19-4-3-18-12)13-2-1-5-22-13/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTSJRWQNUEBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2466188.png)


![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2466193.png)

![3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2466199.png)



![3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2466203.png)
![N-[2-methyl-4-[3-methyl-4-[(2-naphthalen-1-ylacetyl)amino]phenyl]phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2466205.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2466208.png)